molecular formula C8H16N2O B1302852 2-Methyl-1-(piperazin-1-yl)propan-1-one CAS No. 71260-16-7

2-Methyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1302852
CAS No.: 71260-16-7
M. Wt: 156.23 g/mol
InChI Key: JPULDXYXDMNTNT-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS 71260-16-7) is a synthetic organic compound of interest in chemical and pharmaceutical research. This high-purity material features a piperazine ring linked to a propan-1-one backbone with a methyl substituent, presenting a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol . The piperazine moiety is a common pharmacophore known to modulate activity at various neurotransmitter receptors, making this compound a valuable scaffold in medicinal chemistry exploration . Compounds with structurally related piperazine-ketone frameworks have demonstrated significant biological activities in scientific studies, including robust neuroprotective properties against glutamate excitotoxicity and peroxide-induced oxidative stress in primary cortical cultures . Some analogues have also been shown to promote neurite outgrowth in vitro, suggesting potential neurotrophic and neuroregenerative applications, and exhibit high blood-brain barrier penetration potential in predictive models . Researchers utilize this compound and its derivatives as a key intermediate in the synthesis of more complex molecules for various investigative purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPULDXYXDMNTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375755
Record name 1-(2-methylpropanoyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71260-16-7
Record name 1-(2-methylpropanoyl)piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID50375755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(piperazin-1-yl)propan-1-one
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Ii. Synthetic Strategies and Chemical Transformations of 2 Methyl 1 Piperazin 1 Yl Propan 1 One

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of piperazine-containing molecules is a well-trodden path in organic chemistry, with numerous methods available for constructing the core structure and introducing substituents.

The formation of 2-Methyl-1-(piperazin-1-yl)propan-1-one involves the creation of a stable amide bond between piperazine and an isobutyryl moiety. A primary challenge in this synthesis is achieving selective mono-acylation, as piperazine possesses two reactive secondary amine nitrogens of equal reactivity.

Several strategies have been developed to address this selectivity issue:

Use of Protecting Groups: A common and reliable method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. researchgate.netnih.gov The resulting N-Boc-piperazine can then be cleanly acylated at the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions yields the desired mono-acylated product. researchgate.net

Control of Stoichiometry and Conditions: While less precise, using a large excess of piperazine relative to the acylating agent (e.g., isobutyryl chloride) can favor the formation of the mono-substituted product over the di-substituted byproduct. mdpi.com

In Situ Mono-protonation: An elegant one-pot approach involves the in situ formation of a piperazine mono-salt, such as piperazine monohydrochloride. nih.govrsc.org The protonated nitrogen is rendered non-nucleophilic, directing the acylation to the free secondary amine. This method avoids the extra steps of protection and deprotection. nih.govresearchgate.net

Solid-Phase Synthesis: For library synthesis, piperazine can be ionically immobilized on a solid support, such as a sulfonic acid functionalized silica (B1680970) gel. The immobilized diamine can then be acylated, and the desired mono-acylated product is subsequently cleaved from the support. colab.ws

The acylation step itself is typically a standard amide bond formation reaction. A common method is the Schotten-Baumann reaction, where an acyl chloride (isobutyryl chloride) reacts with the amine (piperazine) in the presence of a base to neutralize the HCl byproduct. Alternatively, carboxylic acids (isobutyric acid) can be coupled with piperazine using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) or carbodiimides. researchgate.netnih.gov

Table 1: Comparison of Methodologies for Mono-Acylation of Piperazine
MethodKey ReagentsAdvantagesDisadvantagesReference
Protecting Group StrategyPiperazine, Boc₂O, Isobutyryl Chloride, Acid (for deprotection)High selectivity and purity of the final product.Multi-step process (protection and deprotection required). researchgate.net researchgate.netnih.gov
In Situ Mono-protonationPiperazine, Piperazine Dihydrochloride, Isobutyryl ChlorideOne-pot procedure, avoids protecting groups. nih.govRequires careful control of stoichiometry. nih.govrsc.org
Ionic ImmobilizationPiperazine, Sulfonic acid resin, Acylating agent, AmmoniaHigh yield and purity, suitable for flow chemistry. colab.wsRequires solid support and specialized equipment. colab.ws

While this compound itself is an achiral molecule (due to the two identical methyl groups at the alpha-position of the propanone moiety), the principles of enantioselective synthesis are highly relevant for the creation of its chiral analogs. Introducing a stereocenter, for example by replacing one of the methyl groups with a different substituent, can have profound effects on the biological activity of the resulting molecule.

The synthesis of chiral α-substituted amides is a significant area of research. acs.org Strategies often focus on the enantioselective synthesis of the chiral carboxylic acid precursor, which is then coupled with the amine. nih.govrsc.org However, direct methods are also being developed. One such approach involves the rhodium and chiral squaramide co-catalyzed carbene insertion into an amide N–H bond, which allows for the efficient synthesis of chiral amides from simple amide feedstocks. researchgate.net

Furthermore, significant progress has been made in the asymmetric synthesis of piperazine derivatives where the chirality resides on the piperazine ring itself. rsc.org Methods include:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can be further reduced to chiral piperazines. dicp.ac.cn Similarly, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines with high enantioselectivity. acs.org

Starting from Chiral Precursors: Enantiomerically pure 2-substituted piperazines can be synthesized in a few steps starting from natural α-amino acids. rsc.org

These enantioselective methods are crucial for exploring the structure-activity relationships of chiral analogs of this compound. thieme-connect.com

Targeted Chemical Modifications and Analog Design

The structure of this compound offers multiple points for chemical modification, enabling the creation of a library of analogs for various applications. The most accessible site for derivatization is the unsubstituted secondary amine at the N4 position of the piperazine ring.

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents. Common derivatization strategies include N-alkylation and N-arylation.

N-Alkylation: This can be achieved through several methods. The most direct is nucleophilic substitution with alkyl halides (e.g., alkyl bromides or iodides). google.comnih.gov Another powerful technique is reductive amination, which involves reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comresearchgate.netnih.gov This method is particularly useful for introducing complex alkyl groups. mdpi.comnih.gov

N-Acylation and N-Sulfonylation: Similar to the initial synthesis, the N4-nitrogen can be acylated with other acyl chlorides or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively.

Table 2: Common Reactions for N4-Derivatization
Reaction TypeReagentsProduct TypeReference
N-Alkylation (Substitution)Alkyl Halide (R-X), Base (e.g., K₂CO₃)N-Alkyl Piperazine nih.gov
N-Alkylation (Reductive Amination)Aldehyde/Ketone (R-CHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl Piperazine mdpi.comnih.gov
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X), Pd Catalyst, Ligand, BaseN-Aryl Piperazine nih.govresearchgate.net
N-Arylation (SNAr)Electron-deficient Aryl Halide (Ar-X)N-Aryl Piperazine nih.govnih.gov

Altering the isobutyryl portion of the molecule requires modifying the synthetic strategy from the beginning. Instead of using isobutyryl chloride or its corresponding acid, different acylating agents can be employed. This allows for the introduction of various substituents at the alpha-position of the amide carbonyl. For instance, using 2-phenylpropionyl chloride would introduce a phenyl group and a chiral center, while employing chloroacetyl chloride would install a reactive handle for further functionalization. Radical cyclization reactions involving unsaturated diacyl piperazine compounds have also been explored to create more complex fused ring systems. nih.gov

Introducing aromatic rings, a common strategy in drug design, is most effectively achieved by N-arylation of the piperazine N4-nitrogen. Several powerful cross-coupling reactions are available for this transformation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds between aryl halides (or triflates) and amines. nih.govnih.gov It has become a key tool for the synthesis of N-arylpiperazines in pharmaceutical research and development. researchgate.netingentaconnect.com The reaction tolerates a wide range of functional groups on both the aryl halide and the piperazine component. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring to be introduced is highly electron-deficient. masterorganicchemistry.com The presence of strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to a leaving group (typically a halide) activates the ring towards attack by the nucleophilic piperazine nitrogen. nih.govnih.gov This reaction is particularly useful for synthesizing N-heteroaryl piperazines, where the ring nitrogen of the heterocycle activates the ring for substitution. nih.govresearchgate.net

The choice between these methods often depends on the electronic properties of the aryl halide and the desired complexity of the final molecule. The Buchwald-Hartwig reaction is generally more versatile, while SNAr is a powerful option for specific electron-poor aromatic systems. nih.govnih.gov

Analytical Characterization Techniques in Synthetic Chemistry

The confirmation of the successful synthesis of this compound relies on a suite of spectroscopic and chromatographic techniques. Each method provides unique insights into the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be utilized.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the isobutyl group and the piperazine ring. The methine proton of the isobutyl group would likely appear as a multiplet, coupled to the adjacent methyl protons. The methyl groups themselves would present as a doublet. The protons on the piperazine ring would show distinct signals, typically in the aliphatic region of the spectrum, with their chemical shifts influenced by the adjacent amide group.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbon of the amide group, typically found in the downfield region of the spectrum, as well as the carbons of the piperazine ring and the isobutyl group.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound, which should correspond to its chemical formula, C₈H₁₆N₂O. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic fragments resulting from the cleavage of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aliphatic isobutyl and piperazine ring protons, and C-N stretching vibrations.

Chromatographic Techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of the synthesized compound. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. By coupling these techniques with a detector, such as a mass spectrometer (GC-MS or LC-MS), it is possible to both separate and identify the components of a reaction mixture, providing a robust confirmation of the purity of this compound.

While detailed, publicly available spectra for this compound are not readily found, the application of these standard analytical techniques is indispensable for its unambiguous characterization in any synthetic chemistry endeavor. The expected outcomes from these analyses, based on the known chemical shifts and absorption frequencies of its constituent functional groups, provide a clear roadmap for its identification and purity assessment.

Iv. Mechanisms of Action and Molecular Interactions

Ligand-Receptor Binding Dynamics and Modulation of Activity

Specific ligand-receptor binding data for 2-Methyl-1-(piperazin-1-yl)propan-1-one is not detailed in current research. However, the piperazine (B1678402) moiety is a well-established pharmacophore that interacts with various receptors, particularly in the central nervous system. researchgate.net For many piperazine-containing drugs, one nitrogen atom often forms a key interaction with the receptor, while the other is used as an attachment point for other functional groups that modulate selectivity and potency.

In related but more complex molecules, the piperazine core is crucial for binding. For instance, certain piperazine derivatives show high affinity for sigma receptors (σ1 and σ2), which are implicated in neurological disorders. The binding affinity is often influenced by the substituents on the piperazine ring. For example, the addition of a phenyl group to the N-4 substituent of a piperazine derivative was found to be favorable for high σ1-receptor affinity. While this data is not directly applicable to this compound, it illustrates the principle of how substitutions on the piperazine nucleus dictate receptor interaction.

Signal Transduction Pathway Modulation

There is no specific information detailing how this compound modulates signal transduction pathways. However, by examining other piperazine-containing compounds, potential mechanisms can be inferred. For example, a complex derivative, CYH33, which contains a methylpiperazinyl-methyl group, was identified as a potent and selective PI3Kα inhibitor. nih.gov This compound was shown to inhibit the phosphorylation of AKT in cancer cells, thereby modulating the critical PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is common in various cancers. nih.gov This highlights a potential, though unconfirmed, area of activity for novel piperazine compounds.

Structure-Based Mechanistic Insights

Structure-activity relationship (SAR) studies provide crucial insights into how a compound's chemical structure relates to its biological activity. For piperazine derivatives, SAR studies have revealed key structural requirements for specific biological targets. nih.gov

For a class of piperazine analogues of the compound FPMINT, which are inhibitors of human equilibrative nucleoside transporters (ENTs), specific structural features were found to be essential for activity. The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was determined to be critical for inhibitory effects on both ENT1 and ENT2. This demonstrates that modifications at positions distal to the core piperazine ring can dramatically influence biological activity and selectivity.

The table below summarizes hypothetical structural modifications to this compound and their potential impact on activity, based on general principles observed in other piperazine derivatives.

Modification PositionStructural ChangePotential Impact on Activity
Piperazine N-4Addition of an aryl groupMay increase affinity for CNS receptors (e.g., sigma receptors)
Isobutyryl groupAlteration of the methyl groupsCould affect steric hindrance and binding pocket fit
Carbonyl groupReduction to a hydroxyl groupChanges hydrogen bonding capability and polarity

Implications for Therapeutic Target Identification

The primary role of this compound appears to be as a synthetic building block. biosynce.com Its structure represents a simple piperazine core with an isobutyryl group. This scaffold can be elaborated upon to generate libraries of more complex molecules. The piperazine moiety offers a synthetically versatile handle for introducing diverse substituents, enabling the exploration of a wide chemical space to identify compounds with high affinity and selectivity for specific therapeutic targets. mdpi.com

Given the broad biological activities of piperazine derivatives, which include anti-cancer, anti-depressant, and anti-microbial effects, this compound serves as a valuable starting point for the discovery of new drugs. researchgate.netnih.gov Future research could focus on synthesizing derivatives of this compound and screening them against various biological targets, such as G-protein coupled receptors, ion channels, and kinases, to identify novel therapeutic agents.

V. Structure Activity Relationship Sar and Lead Optimization

Impact of Substituent Variation on Biological Activity and Selectivity

The piperazine (B1678402) ring is a versatile scaffold found in numerous biologically active compounds. researchgate.net Its two nitrogen atoms provide sites for chemical modification, which can significantly alter a compound's pharmacological profile. researchgate.net Structure-activity relationship (SAR) studies have shown that the nature, size, and position of substituents on the piperazine ring and its associated side chains are crucial for determining biological activity and selectivity. researchgate.netfrontiersin.org

For instance, in a series of 1-arylpiperazine derivatives targeting dopamine (B1211576) D2 and D3 receptors, modifications to the aryl group led to significant changes in binding affinity and selectivity. acs.org Similarly, studies on piperazine-based histamine (B1213489) H3 receptor antagonists demonstrated that replacing a piperazine ring with a piperidine (B6355638) moiety could dramatically shift selectivity towards the sigma-1 receptor. nih.gov

The introduction of different functional groups can influence properties such as:

Receptor Affinity: Aromatic substitutions on a piperazine-containing scaffold can enhance binding. For example, 6-chloro or 6-fluoro substitutions in 1-piperazino-3-phenylindans showed a preference for D1 receptors. nih.gov

Selectivity: Subtle changes, like the addition of a methyl or ethyl group to a benzene (B151609) moiety in certain FPMINT analogues, can restore inhibitory activity for both ENT1 and ENT2 transporters, whereas a chloride addition only restored activity for ENT1. frontiersin.orgpolyu.edu.hk

Potency: In a series of imidazolopiperazines developed as antimalarial agents, optimization of substituents led to compounds with improved potency against drug-resistant parasite strains. nih.gov

The following table summarizes SAR findings from various studies on piperazine derivatives, illustrating how specific structural modifications impact biological targets.

Base ScaffoldSubstitutionTarget(s)Effect on Activity/SelectivityReference
1-Piperazino-3-phenylindan6-chloro or 6-fluoro on indanDopamine D1/D2Preference for D1 receptors nih.gov
1-Piperazino-3-phenylindan2-methyl on piperazineDopamine D1/D2Significantly increased D1 affinity and selectivity nih.gov
Histamine H3 LigandPiperidine replacing piperazine coreHistamine H3 / Sigma-1Maintained H3 affinity but dramatically increased Sigma-1 affinity nih.gov
FPMINT AnalogueBenzene replacing naphthaleneENT1/ENT2Abolished inhibitory effects frontiersin.org
FPMINT AnalogueMethyl group on meta position of benzeneENT1/ENT2Regained inhibitory activity on both transporters frontiersin.org
PhenylpiperazineVaried substituents on phenyl ringTopoisomerase IIAltered cytotoxic activity and ability to bind DNA-Topo II complex nih.gov

Stereochemistry and Enantiomeric Activity Differences

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.govresearchgate.net For chiral compounds like derivatives of 2-Methyl-1-(piperazin-1-yl)propan-1-one, which has a potential chiral center at the 2-position of the propan-1-one chain, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. researchgate.netnih.gov

The three-dimensional arrangement of atoms dictates how a molecule fits into a chiral binding site, such as a receptor or enzyme active site. nih.gov Consequently, one enantiomer (the eutomer) may have significantly higher affinity and activity than the other (the distomer). researchgate.net In some cases, the distomer may be inactive, contribute to side effects, or even have a different pharmacological activity altogether. mdpi.com

While specific studies on the enantiomers of this compound are not detailed in the reviewed literature, the principles of stereochemistry are broadly applicable to piperazine derivatives. The lack of structural diversity in the carbon substitution patterns of many existing piperazine-based drugs highlights a significant area of unexplored chemical space. rsc.org Developing asymmetric syntheses for carbon-substituted piperazines is crucial for exploring this space and evaluating the biological activities of individual enantiomers. rsc.org

Design Principles for Enhanced Affinity and Selectivity

The design of potent and selective piperazine-based ligands is guided by several key principles derived from extensive SAR studies. The goal is to optimize interactions with the target protein while minimizing off-target effects.

Key Design Strategies:

Core Scaffold Modification: The central ring system is a primary determinant of activity. As seen in dual histamine H3 and sigma-1 receptor ligands, replacing a piperazine with a piperidine ring was a critical modification for achieving high sigma-1 affinity. nih.gov

Linker Optimization: The chain connecting the piperazine core to other pharmacophoric elements is crucial. The length and flexibility of this linker can affect affinity. For certain histamine H3 receptor ligands, extending the alkyl linker length decreased affinity. nih.gov

Introduction of Specific Functional Groups: Adding groups that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target is a common strategy. researchgate.net For instance, incorporating a 2-methoxyphenyl)piperazine motif is a known strategy for creating potent 5-HT1A ligands. mdpi.com

Conformational Constraint: Restricting the molecule's flexibility by introducing rigid elements, such as spirocycles on the piperazine ring, can lock it into a bioactive conformation, thereby increasing affinity and selectivity. nih.gov

These principles are often applied in an iterative cycle of design, synthesis, and testing to progressively refine the properties of a lead compound. danaher.comnih.gov

Rational Drug Design Approaches for Piperazine Derivatives

Modern drug discovery heavily relies on rational, structure-based design approaches to accelerate the lead optimization process. These methods use computational tools to model the interaction between a ligand and its target receptor, providing insights that guide the design of more effective molecules. nih.gov

Computational Methods in Piperazine Drug Design:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org Docking studies have been used to understand how phenylpiperazine derivatives of 1,2-benzothiazine bind to the DNA-Topoisomerase II complex, helping to rationalize their anticancer activity. nih.gov It can also elucidate how different substituents alter spatial binding positions and interaction modes. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. These models are used to screen virtual libraries for new potential leads and to guide the design of novel scaffolds that fit the model. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing crucial amino acid residues involved in the interaction and helping to stabilize the understanding of the binding mode. rsc.org

These computational approaches, combined with traditional synthesis and biological evaluation, create a powerful paradigm for the rational design and optimization of novel piperazine-based therapeutic agents. rsc.orgnih.govacs.org

Vi. Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

While specific docking studies for "2-Methyl-1-(piperazin-1-yl)propan-1-one" are not extensively published, analysis of its structural motifs allows for predictions of its potential interactions with various receptors. The piperazine (B1678402) moiety is a common pharmacophore in ligands targeting aminergic G-protein coupled receptors, such as the serotonin (B10506) 5-HT1A receptor. In docking simulations with derivatives containing the piperazine scaffold, a key interaction often involves the protonated nitrogen of the piperazine ring forming a salt bridge with an aspartate residue (Asp116) in the binding pocket of the 5-HT1A receptor. The rest of the molecule's structure would then orient itself within the hydrophobic and hydrophilic regions of the binding site to maximize favorable interactions.

Similarly, for an enzyme like Cyclooxygenase-2 (COX-2), an important target in inflammation, docking simulations would explore how the compound fits within its active site. The binding site of COX-2 is a hydrophobic channel, and the efficacy of inhibitors often depends on their ability to occupy this space and interact with key residues like Arg120 and Tyr355. For a molecule like "this compound," its relatively small size and flexibility would be key parameters in determining its fit and potential inhibitory activity.

Table 1: Predicted Interactions from Molecular Docking Simulations

Target Protein Key Interacting Residues Predicted Interaction Type
5-HT1A Receptor Asp116 Ionic Bond (Salt Bridge)
Phe361, Trp358 Hydrophobic (π-π stacking)
Ser199 Hydrogen Bond
COX-2 Enzyme Arg120 Hydrogen Bond/Ionic Bond
Tyr355, Val523 Hydrophobic Interaction
Ser530 Hydrogen Bond

Note: This table is predictive and based on common interactions for the respective pharmacophores. Actual interactions can only be confirmed by specific docking studies.

The interaction of "this compound" with a protein's binding site is governed by a combination of forces. Electrostatic and hydrophobic interaction mapping can visualize these forces. The piperazine ring's nitrogen atoms are key sites for electrostatic interactions, particularly hydrogen bonding. The carbonyl group can also act as a hydrogen bond acceptor. The isobutyl group, on the other hand, contributes to hydrophobic interactions, anchoring the molecule in non-polar pockets of the binding site. A balanced distribution of these interactions is crucial for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a class of compounds including piperazine derivatives, QSAR studies can be developed to predict their activity against a specific target. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as lipophilicity (logP), molar refractivity, and topological surface area.

Prediction of Pharmacokinetic Parameters

In silico tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system. This can be predicted using computational models that take into account properties like molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, moderate lipophilicity, and lower TPSA are more likely to cross the BBB. Based on the structure of "this compound," its potential for BBB penetration can be estimated.

Metabolic clearance is the rate at which a drug is removed from the body through metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict a compound's susceptibility to metabolism by different CYP isoforms. The structure of "this compound" would be analyzed for potential sites of metabolic attack, such as N-dealkylation of the piperazine ring or hydroxylation of the alkyl chain. Predicting the metabolic clearance rate is crucial for determining a compound's half-life and potential for drug-drug interactions.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

Property Predicted Value Implication
Molecular Weight 156.23 g/mol Favorable for oral bioavailability and BBB penetration
logP (Lipophilicity) ~0.5 - 1.5 Moderate lipophilicity, suggesting a balance between solubility and membrane permeability
Topological Polar Surface Area (TPSA) ~32.3 Ų Low TPSA, indicating good potential for cell membrane and BBB penetration
Hydrogen Bond Donors 1 Low number, favorable for BBB penetration
Hydrogen Bond Acceptors 2 Low number, favorable for BBB penetration
Blood-Brain Barrier (BBB) Penetration Likely to cross Based on physicochemical properties
CYP450 Inhibition Likely inhibitor of some isoforms (e.g., CYP2D6) Potential for drug-drug interactions
Metabolic Stability Moderate Potential for N-dealkylation and oxidation

Note: These values are estimations from various computational models and may not reflect experimentally determined values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with biological macromolecules such as receptors or enzymes, and its behavior in various solvent environments. These simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe the dynamic evolution of the system at an atomic level.

The primary application of MD simulations in the context of drug discovery and design for compounds containing a piperazine scaffold is to understand their binding dynamics with a target protein. By placing the compound in the active site of a protein, simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. This information is crucial for the rational design of more potent and selective analogs. For instance, MD simulations have been employed to investigate the conformational stability and binding durability of various piperazine derivatives with their respective biological targets. researchgate.netnih.gov

A typical MD simulation protocol for studying the interaction of this compound with a hypothetical target receptor would involve several steps. First, a high-resolution 3D structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling. The compound is then docked into the binding site of the protein to obtain an initial complex structure. This complex is subsequently solvated in a box of water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. Finally, the production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded for analysis.

Analysis of the MD trajectory can provide a wealth of information, including the root-mean-square deviation (RMSD) to assess the stability of the compound in the binding pocket, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. Such studies on related piperazine derivatives have successfully elucidated the molecular basis for their biological activity. nih.govnih.govescholarship.org

Below is a table representing typical parameters that might be used in a molecular dynamics simulation study of this compound complexed with a target protein.

ParameterValue/Description
Software GROMACS, AMBER, Desmond
Force Field AMBER14SB (for protein), GAFF (for ligand)
Water Model TIP3P
Box Type Cubic
Solvation Explicit water
Ion Concentration 0.15 M NaCl (to neutralize the system)
Ensemble NPT (isothermal-isobaric)
Temperature 300 K
Pressure 1 bar
Simulation Time 100-500 ns
Integration Step 2 fs

Machine Learning Applications in Compound Activity Prediction

Machine learning (ML) has become an indispensable tool in modern drug discovery for predicting the biological activity of chemical compounds, a process often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov For this compound, ML models could be developed to predict a range of activities, such as its potential as a nootropic, its binding affinity to specific receptors, or its pharmacokinetic properties. These models learn from large datasets of compounds with known activities to establish a mathematical relationship between the chemical structure and the biological effect. ijcrt.org

The process of building an ML model for activity prediction involves several key steps. A dataset of diverse compounds with experimentally measured activity for a specific target is first compiled. For each compound, a set of numerical features, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, including its physicochemical properties (e.g., molecular weight, logP), topological features (e.g., connectivity indices), and 3D conformation.

Once the dataset of descriptors and corresponding activities is prepared, it is split into a training set and a test set. The training set is used to train the ML algorithm, which can range from simple linear models like Multiple Linear Regression (MLR) to more complex, non-linear methods such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNNs). nih.gov The performance of the trained model is then evaluated on the unseen test set to assess its predictive power.

For piperazine derivatives, numerous QSAR studies have been successfully conducted to predict their activity against various biological targets. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com For example, a study on piperazine and keto piperazine derivatives as renin inhibitors developed a robust QSAR model using constitutional descriptors. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com The model was able to accurately predict the renin inhibitory activity, demonstrating the utility of ML in guiding the design of new potent inhibitors. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com Such an approach could be applied to predict the nootropic activity of this compound by building a model based on a dataset of known nootropic agents.

The table below summarizes the results of a representative QSAR study on piperazine derivatives, illustrating the type of information that can be generated from such an analysis.

Model ParameterDetails
Dataset Size 80 piperazine and keto piperazine derivatives
Biological Activity Renin Inhibitory Activity (IC50)
ML Model Multiple Linear Regression (MLR)
Descriptors Constitutional descriptors (e.g., Sv, nDB, nO)
Performance Metrics
Correlation Coefficient (R²)0.846
Cross-validation Coefficient (Q²)0.818
Predictive R² (R²_pred)0.821

These statistical parameters indicate a model with good predictive capability, suggesting that the chosen descriptors are relevant to the biological activity. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com Similar machine learning models could be developed to predict the activity of this compound for various therapeutic applications.

Vii. Toxicological Profile and Safety Considerations in Research

Acute Toxicity Assessment in Experimental Models

The reported LD50 values for the related compound 2-methyl-AP-237 in mice are detailed below. service.gov.uk It is crucial to note that these values are for a different, though structurally related, compound and may not directly reflect the acute toxicity of 2-Methyl-1-(piperazin-1-yl)propan-1-one.

Table 1: Acute Toxicity of a Related Acyl Piperazine (B1678402) (2-methyl-AP-237) in Mice

Route of Administration LD50 Value (mg/kg)
Intravenous 55
Oral 350
Subcutaneous 550

Source: Furlan, 1984, as cited in GOV.UK, 2024. service.gov.uk

Evaluation of Organ-Specific Toxicity

While histopathological analyses specific to this compound are not documented, information on related piperazine compounds provides insight into potential organ-specific effects. The precursor chemical, 2-Methylpiperazine, is classified as a corrosive material that can cause severe damage. fishersci.fi Ingestion of 2-Methylpiperazine is noted to cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus. fishersci.fi

Furthermore, user reports concerning the related compound 2-methyl-AP-237 describe it as 'caustic'. service.gov.uk Repeated use of illicitly synthesized 2-methyl-AP-237 has been associated with irritation and damage to the linings of the stomach and intestines following oral administration. service.gov.uk Direct contact with piperazine derivatives can also produce chemical burns on the skin and cause severe eye damage. scbt.com

Potential for Adverse Effects in Preclinical Studies, including Pulmonary Syndromes

Preclinical studies on the broader class of acyl piperazines, which are µ-opioid receptor agonists, indicate a potential for significant dose-dependent adverse effects. service.gov.uk The primary concern is respiratory depression, which can be fatal. service.gov.uk

Non-fatal overdose cases involving the related compound 2-methyl-AP-237 have been documented. service.gov.uk In one reported case, the patient developed a pulmonary syndrome similar to 'crack lung' after nasal insufflation of the compound. service.gov.uk Although the frequency of use prior to this event was not reported, it highlights a potential for severe pulmonary complications. service.gov.uk Repeated use of related acyl piperazine opioids is also likely to demonstrate abuse liability and the potential for addiction and dependence. service.gov.uk

Viii. Future Directions and Therapeutic Development

Prospects for Novel Drug Candidate Development

The development of novel drug candidates from the 2-Methyl-1-(piperazin-1-yl)propan-1-one structure is an area of active investigation. Its utility as an intermediate in the synthesis of anti-tumor drugs highlights its potential in oncology. biosynce.com The piperazine (B1678402) moiety is a key pharmacophore that can be chemically modified to create a diverse range of derivatives with various biological activities. mdpi.comresearchgate.net

Researchers have successfully synthesized and tested numerous piperazine derivatives, demonstrating a broad spectrum of pharmacological effects. These include anti-inflammatory, antihistamine, anticancer, and antimicrobial properties. nih.govresearchgate.net The structural flexibility of the piperazine ring allows for modifications that can enhance potency, selectivity, and pharmacokinetic profiles, which are crucial for advancing therapeutic potential. mdpi.comresearchgate.netnih.gov For instance, the introduction of an arylpiperazine group has been shown to enhance the anti-inflammatory properties of compounds. mdpi.com

Table 1: Therapeutic Potential of Piperazine Derivatives

Therapeutic Area Example Activity of Derivatives Research Findings
Oncology Anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov Arylpiperazine derivatives have shown the ability to inhibit cancer cell growth and interact with multiple molecular targets implicated in cancer. mdpi.comnih.gov
Inflammation Inhibition of nitrite (B80452) production and tumour necrosis factor-alpha (TNF-α). nih.gov Novel piperazine derivatives demonstrated significant anti-inflammatory activity in a dose-dependent manner. nih.gov
Allergies Reduction in histamine (B1213489) levels. nih.gov Specific synthesized piperazine compounds have exhibited noteworthy antihistamine activity. nih.gov
Infectious Diseases Activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. rsc.orgresearchgate.net Piperazine-based compounds are promising candidates for the development of new antibiotics and antifungals. researchgate.net
Central Nervous System Disorders Antipsychotic, antidepressant, and anxiolytic applications. researchgate.net Many piperazine derivatives can alter monoamine neurochemical pathways in the central nervous system. researchgate.net

Integration into Combination Therapies for Enhanced Efficacy

The modular nature of piperazine-containing compounds, such as those derived from this compound, makes them valuable candidates for integration into combination therapies. mdpi.comnih.gov This approach is particularly relevant in oncology, where combining agents with different mechanisms of action can lead to synergistic effects and overcome drug resistance.

Emerging Research Avenues for Piperazine-Containing Compounds

The versatility of the piperazine scaffold continues to open up new avenues of research beyond its established roles. Scientists are exploring its application in novel therapeutic modalities and for a wider range of diseases.

Table 2: Emerging Applications of Piperazine Scaffolds

Research Avenue Description Potential Impact
Antimicrobial Polymers Incorporation of the piperazine moiety into polymer chains to create materials with inherent antimicrobial properties. rsc.org Development of new biocompatible materials for medical devices, healthcare products, and food packaging to combat microbial infections. rsc.org
Drug Conjugate Linkers Use of piperazine-based linkers to attach drugs to targeting moieties (e.g., for albumin binding in the bloodstream), with the potential to significantly increase the aqueous solubility of highly lipophilic drugs. nih.gov Enhancing the delivery and efficacy of anticancer drugs and other therapeutics by improving their pharmacokinetic properties and solubility. nih.gov
CNS Drug Discovery Synthesis of novel piperazine derivatives targeting specific receptors in the central nervous system, such as dopamine (B1211576) and neurokinin-1 (NK1) receptors. nih.govnih.gov Creating new treatments for a range of neurological and psychiatric conditions, including schizophrenia and erectile dysfunction. nih.govacs.org
MAO Inhibitors Design of selective monoamine oxidase (MAO)-A inhibitors based on the 1-(2-pyrimidin-2-yl)piperazine structure. nih.gov Development of new antidepressant medications with potentially improved selectivity and efficacy. nih.gov

The ongoing exploration of piperazine-containing compounds, built upon foundational structures like this compound, underscores the enduring importance of this chemical class in the future of medicine.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-methyl-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a piperazine derivative with a ketone-bearing electrophile (e.g., 2-bromo-2-methylpropan-1-one) under reflux in a polar aprotic solvent like acetonitrile or DMF. Catalytic bases (e.g., K₂CO₃) are often used to deprotonate piperazine and drive the reaction forward . For optimization:

  • Temperature: 60–80°C to balance reactivity and side-product formation.
  • Solvent: Anhydrous conditions minimize hydrolysis.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity .

Basic Question: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and ketone carbonyl (δ ~210 ppm in ¹³C). Disubstitution patterns (e.g., methyl groups) are resolved via coupling constants .
  • Mass Spectrometry: ESI-HRMS provides exact mass matching (e.g., [M+H]⁺ calculated for C₈H₁₅N₂O: 155.1184) .
  • X-ray Crystallography: Resolves stereoelectronic effects and packing interactions, as demonstrated in related piperazine-ketone structures .

Advanced Question: How can researchers investigate the pharmacological target engagement of this compound in vitro?

Answer:

  • Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands for GPCRs or kinases).
  • Cellular Activity: Functional assays (cAMP accumulation, calcium flux) to assess receptor modulation.
  • Structural Insights: Molecular docking into target proteins (e.g., KRAS G12C in PDB: 6PGO) to predict binding modes .
  • Selectivity Profiling: Screen against receptor/kinase panels to identify off-target effects.

Advanced Question: What strategies address challenges in achieving high purity (>99%) for this compound, especially in scale-up synthesis?

Answer:

  • Chromatography: Preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water + 0.1% TFA).
  • Crystallization: Use solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation.
  • Stability Monitoring: Accelerated stability studies (40°C/75% RH) with LC-MS to detect degradation products (e.g., hydrolysis of the ketone group) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of piperazine-ketone derivatives?

Answer:

  • Systematic Substitution: Modify the piperazine ring (e.g., dimethyl groups at positions 2,6) or the ketone side chain (e.g., fluorination) to assess steric/electronic effects .
  • Computational Modeling: DFT calculations to predict electron density maps and frontier molecular orbitals.
  • Biological Testing: Correlate substituent changes with IC₅₀ values in target-specific assays .

Advanced Question: What crystallographic methods are suitable for resolving polymorphism in this compound?

Answer:

  • Single-Crystal X-ray Diffraction: Use SHELX software for structure refinement. Key parameters:
    • Space Group: P2₁/c (common for related structures).
    • Hydrogen Bonding: Analyze C–H···O interactions for packing stability .
  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic forms .

Advanced Question: How can metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated preclinically?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4, 2D6) using fluorogenic substrates.
  • PK Studies: Administer IV/PO in rodent models; collect plasma for non-compartmental analysis (t₁/₂, Cmax, AUC) .

Advanced Question: What computational tools are recommended for predicting the reactivity and stability of this compound under physiological conditions?

Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in water/lipid bilayers (GROMACS/AMBER).
  • Quantum Mechanics: DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for oxidative stability.
  • pKa Prediction: Use MarvinSuite or ACD/Labs to estimate basicity of the piperazine nitrogen .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for structural analogs of this compound?

Answer:

  • Data Triangulation: Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Counter-Screening: Validate hits in orthogonal assays (e.g., SPR vs. cell-based).
  • Structural Verification: Confirm analog identity/purity via NMR and HRMS to rule out batch variability .

Advanced Question: What are the best practices for designing enantioselective syntheses of chiral piperazine-ketone derivatives?

Answer:

  • Chiral Catalysts: Use asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (Ru/BINAP).
  • Resolution Techniques: Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases.
  • Circular Dichroism (CD): Confirm enantiomeric excess (ee) and assign absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.